molecular formula C17H15BrFNO B1324857 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone CAS No. 898754-97-7

2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Cat. No. B1324857
CAS RN: 898754-97-7
M. Wt: 348.2 g/mol
InChI Key: OGAVKDGYZRFLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a chemical compound with the molecular formula C17H15BrFNO . It is also known as [4- (1-azetidinylmethyl)phenyl] (4-bromo-3-fluorophenyl)methanone . This product is intended for research use only.


Molecular Structure Analysis

The InChI code for 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is 1S/C17H15BrFNO/c18-15-7-6-14 (10-16 (15)19)17 (21)13-4-2-12 (3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is 348.2 g/mol. Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Drug Discovery

2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone can be used in drug discovery. The 2-azetidinone ring system is the basic structural feature of a number of broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams, and tazobactams . These have been widely used as therapeutic agents to treat bacterial infections and several other diseases .

Green Chemistry

A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .

Construction of Benzindenoazepines

The benzindenoazepine ring system is an attractive scaffold for biologically active compounds . A NaH-promoted cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate, which delivered a series of benzindenoazepines with good yields and stereoselectivities .

Synthesis of 3-Pyrrole-substituted 2-Azetidinones

A method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .

Mechanism of Action

The mechanism of action for 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it is primarily used for research purposes.

Safety and Hazards

The specific safety and hazard information for 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is not available in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAVKDGYZRFLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643712
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

CAS RN

898754-97-7
Record name [2-(1-Azetidinylmethyl)phenyl](4-bromo-3-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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